molecular formula C10H9FN2O2 B13276397 2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid

2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid

Cat. No.: B13276397
M. Wt: 208.19 g/mol
InChI Key: LDPBFKHIXXFLQR-UHFFFAOYSA-N
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Description

2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid is an organic compound that features a pyridine ring substituted with a fluorine atom, an amino group attached to a but-3-yn-1-yl chain, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluorinated pyridine derivative reacts with an amine containing a but-3-yn-1-yl group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, replacing other functional groups on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst in the presence of hydrogen gas.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or DMSO.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the design of bioactive compounds for studying enzyme interactions and cellular processes.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the alkyne group can facilitate covalent bonding with target proteins. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride: Similar structure but lacks the fluorine atom and pyridine ring.

    3-Butynyl tosylate: Contains a but-3-yn-1-yl group but differs in the functional groups attached to the alkyne.

    tert-Butyl 4-[(E)-But-1-en-3-ylamino]phenylsulfonylmethyl-4-methylbenzenesulfonate: Contains a but-1-en-3-ylamino group but has a different core structure.

Uniqueness

2-[(But-3-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid is unique due to the combination of its fluorinated pyridine ring, alkyne-containing amino group, and carboxylic acid functionality. This unique structure imparts specific reactivity and binding properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H9FN2O2

Molecular Weight

208.19 g/mol

IUPAC Name

2-(but-3-ynylamino)-3-fluoropyridine-4-carboxylic acid

InChI

InChI=1S/C10H9FN2O2/c1-2-3-5-12-9-8(11)7(10(14)15)4-6-13-9/h1,4,6H,3,5H2,(H,12,13)(H,14,15)

InChI Key

LDPBFKHIXXFLQR-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC1=NC=CC(=C1F)C(=O)O

Origin of Product

United States

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